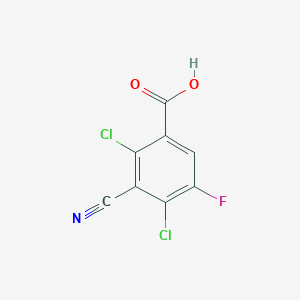

2,4-Dichloro-3-cyano-5-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJAHSZQWFSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447725 | |

| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-58-2 | |

| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in the development of pharmaceutical compounds. The primary synthetic route discussed is a facile two-step process starting from the readily available 2,6-dichloro-3-fluorobenzonitrile, which has been reported to have an overall yield of 58%.[1][2] This document outlines the synthetic pathway, experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

-

Bromination: The starting material, 2,6-dichloro-3-fluorobenzonitrile, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-2,6-dichloro-3-fluorobenzonitrile.

-

Grignard Reaction and Carboxylation: The bromo-intermediate is then converted to a Grignard reagent, which subsequently reacts with carbon dioxide to form the corresponding carboxylic acid, this compound, upon acidic workup.

The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of 4-Bromo-2,6-dichloro-3-fluorobenzonitrile

Reaction:

Caption: Bromination of the starting material.

Procedure:

-

In a dried reaction flask, place 2,6-dichloro-3-fluorobenzonitrile.

-

Add a suitable solvent, such as dichloromethane.

-

Introduce a catalytic amount of iron powder.

-

Slowly add bromine to the mixture at a controlled temperature, typically between 0 and 5 °C.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-2,6-dichloro-3-fluorobenzonitrile.

Step 2: Synthesis of this compound

Reaction:

Caption: Grignard reaction and carboxylation of the intermediate.

Procedure:

-

Activate magnesium turnings in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 4-bromo-2,6-dichloro-3-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. A small crystal of iodine can be added to initiate the Grignard reagent formation.

-

Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

-

Cool the Grignard reagent solution in an ice bath and bubble dry carbon dioxide gas through the solution for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis.

| Step | Reactant | Product | Yield | Purity |

| 1. Bromination | 2,6-Dichloro-3-fluorobenzonitrile | 4-Bromo-2,6-dichloro-3-fluorobenzonitrile | High | >95% |

| 2. Grignard/Carboxylation | 4-Bromo-2,6-dichloro-3-fluorobenzonitrile | This compound | ~60% | >98% |

| Overall | 2,6-Dichloro-3-fluorobenzonitrile | This compound | ~58% | >98% |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Caption: Logical workflow of the two-step synthesis.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as needed for their specific laboratory conditions and scale.

References

Physical and chemical properties of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various scientific sources and is intended to be a valuable resource for laboratory work and theoretical investigation.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a cyano group, a fluorine atom, and a carboxylic acid group.

Table 1: Identifiers and Key Physical Properties

| Property | Value | Source(s) |

| CAS Number | 117528-58-2 | [1][2] |

| Molecular Formula | C₈H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 234.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 203-205 °C | [1][2] |

| Boiling Point (Predicted) | 387.3 ± 42.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 1.60 ± 0.32 | [1] |

| LogP (Predicted) | 2.41 | [1] |

Experimental Protocols

Synthesis of this compound

A reported two-step synthesis method starts from the commercially available 2,6-dichloro-3-fluorobenzonitrile.[3][4][5] The overall yield for this process is reported to be 58%.[3][5] The synthesis involves a bromination step followed by a Grignard reaction and subsequent carboxylation.

Experimental Workflow for Synthesis

Caption: A two-step synthesis of the target compound.

Characterization Methods

The characterization of this compound typically involves standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. The spectra are typically recorded on a 400 MHz spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[6]

-

Mass Spectrometry (MS) : Mass spectral analysis is employed to determine the molecular weight and fragmentation pattern of the compound.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the cyano group (C≡N stretching).

-

Melting Point Determination : The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus. A sharp melting range close to the literature value suggests high purity.

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on this compound are not extensively reported in the public domain, the chemical scaffold of substituted cyanobenzoic acids has been investigated for its interaction with metabotropic glutamate receptor 5 (mGlu5).[7] Specifically, derivatives of 3-cyano-5-fluorobenzoic acid have been identified as negative allosteric modulators (NAMs) of mGlu5.[7][8]

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in the central nervous system. Its signaling cascade is primarily linked to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Hypothesized Signaling Pathway Involvement of this compound Analogs

Caption: Hypothesized allosteric modulation of the mGlu5 receptor.

Given the structural similarities, it is plausible that this compound or its derivatives could exhibit similar modulatory effects on the mGlu5 receptor. This warrants further investigation for its potential applications in neuroscience and drug discovery, particularly in conditions where mGlu5 modulation is considered a therapeutic strategy.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid

CAS Number: 117528-58-2

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS 117528-58-2), a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, spectroscopic data, and established synthesis protocols for this compound. Furthermore, it elucidates its critical role as a building block in the synthesis of the novel fluoroquinolone antibiotic, Finafloxacin. The guide includes detailed experimental procedures and visual representations of synthetic pathways to facilitate a deeper understanding of its chemical applications.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structural complexity and reactive functional groups make it a valuable precursor in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₂Cl₂FNO₂ | [1][2][3] |

| Molecular Weight | 234.01 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 203-205 °C | [1][4] |

| Boiling Point (Predicted) | 387.3 ± 42.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 1.60 ± 0.32 | [1] |

| LogP (Predicted) | 2.41 | [1] |

| Flash Point (Predicted) | 188.0 ± 27.9 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is expected to show a single aromatic proton signal, likely a doublet due to coupling with the fluorine atom. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the carboxyl, cyano, and aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling. |

| Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent [M-H]⁻ peak at m/z 233, corresponding to the deprotonated molecule. |

Synthesis of this compound

A novel and facile two-step synthesis has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile, with an overall yield of 58%.[5][6][7]

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile

-

Dissolve 2,6-dichloro-3-fluorobenzonitrile (100.0 mmol) and N-bromosuccinimide (NBS, 120.0 mmol) in concentrated sulfuric acid (50.0 mL).

-

Stir the mixture at room temperature for 36 hours.

-

Pour the reaction mixture into ice-water and stir for 15 minutes.

-

Filter the resulting milky-white solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder (97% yield).[5]

Step 2: Synthesis of this compound

-

Cool a solution of isopropylmagnesium chloride (i-PrMgCl, 1 M in THF, 116.5 mmol) to -50 °C.

-

Slowly add a solution of 2,6-dichloro-3-fluoro-5-bromobenzonitrile (97.1 mmol) to the Grignard reagent with vigorous stirring, maintaining the temperature at -50 °C.

-

After the addition is complete, bubble dry carbon dioxide gas through the reaction mixture for 2 hours.

-

Allow the reaction mixture to warm to room temperature and then quench with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford this compound (60% yield).[5]

Synthesis Workflow

Caption: Synthesis of this compound.

Application in Drug Development: Synthesis of Finafloxacin

This compound is a crucial intermediate in the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic.[5][8] Finafloxacin is noted for its enhanced activity in acidic environments, making it a promising candidate for treating infections in the urinary tract and by Helicobacter pylori.[9][10] The synthesis of the core of Finafloxacin, a quinolone carboxylic acid derivative, utilizes this compound as a starting material.

Proposed Synthetic Pathway to Finafloxacin Intermediate

The synthesis of the key intermediate, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, from this compound is a multi-step process.

-

Acid Chloride Formation: The benzoic acid is first converted to its more reactive acid chloride derivative, 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[3]

-

Condensation: The resulting benzoyl chloride is then condensed with a suitable three-carbon unit, such as an enamine derived from diethyl malonate.

-

Cyclization: The intermediate from the condensation reaction undergoes an intramolecular cyclization to form the quinolone ring system.

-

Hydrolysis: Finally, the ester group is hydrolyzed to yield the carboxylic acid, which is a key precursor to Finafloxacin.

Experimental Workflow for Finafloxacin Intermediate Synthesis

Caption: Proposed synthesis of a key Finafloxacin intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly functionalized and valuable intermediate in medicinal chemistry. Its efficient two-step synthesis and its role as a key building block for the antibiotic Finafloxacin highlight its importance in the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound in the pharmaceutical industry.

References

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. merlionpharma.com [merlionpharma.com]

- 10. merlionpharma.com [merlionpharma.com]

An In-depth Technical Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. This compound serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid. The presence of electron-withdrawing groups (chlorine, cyano, and fluorine) on the benzene ring significantly influences its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 234.01 g/mol | [1] |

| CAS Number | 117528-58-2 | [1] |

| Melting Point | 203-205 °C | [2] |

| Appearance | White to light yellow crystalline powder | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 6.8 Hz, 1H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 112.8 (d, J = 3 Hz), 116.1, 122.5 (d, J = 24 Hz), 126.6 (d, J = 21 Hz), 130.7 (d, J = 3 Hz), 134.1 (d, J = 6 Hz), 155.7 (d, J = 248 Hz), 163.9 | [2] |

| ESI-MS (m/z, %) | 233 ([M-H]⁻, 100), 189 (30) | [2] |

Synthesis of this compound

A notable and efficient two-step synthesis for this compound has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile.[2] The overall yield for this process is reported to be 58%.[2][3]

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile

-

To a solution of 2,6-dichloro-3-fluorobenzonitrile (19.0 g, 100.0 mmol) in concentrated sulfuric acid (50.0 mL), add N-bromosuccinimide (NBS) (21.4 g, 120.0 mmol).

-

Stir the reaction mixture at room temperature for 36 hours.

-

Pour the reaction mixture into ice water and stir for 15 minutes.

-

Filter the resulting milky-white solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.

Step 2: Synthesis of this compound

-

Prepare a Grignard reagent by reacting 2,6-dichloro-3-fluoro-5-bromobenzonitrile with a suitable magnesium reagent (e.g., isopropylmagnesium chloride) in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere. This involves a Br/Mg exchange.

-

Bubble carbon dioxide gas through the solution of the freshly prepared Grignard reagent.

-

Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to afford this compound.

-

Yield: 60%[2]

-

Synthesis Workflow

Applications in Drug Development and Agrochemicals

This compound is a valuable building block for the synthesis of more complex molecules with biological activity. Its utility is particularly noted in the production of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][5][6] The structural framework of this compound provides a scaffold for the elaboration of the quinolone core.

While this specific benzoic acid derivative is an intermediate, its role is critical for the biological activity of the final drug product. For example, fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the logical progression from the intermediate to a biologically active drug class.

Agrochemicals

Similar to its role in pharmaceuticals, this compound also serves as an intermediate in the synthesis of herbicides and plant growth regulators. The halogen and cyano substitutions can be key for the efficacy and selectivity of the final agrochemical product.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 5. nbinno.com [nbinno.com]

- 6. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and a proven synthetic methodology for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid. This compound is a key intermediate in the synthesis of various chemical entities of interest in pharmaceutical research.

Spectroscopic Data

Comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of chemical compounds. The following section summarizes the currently available spectroscopic data for this compound.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) data has been reported for this compound. The analysis was performed on a Thermo Finnigan LCQ-Advantage mass spectrometer.[1] The key findings are presented in the table below.

| Ion | m/z | Relative Intensity (%) |

| [M-H]⁻ | 233 | 100 |

| Fragment | 189 | 30 |

Note on other spectroscopic data: Despite extensive searches of scientific literature and chemical databases, experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not publicly available at this time.

Synthesis of this compound

A two-step synthetic protocol for the preparation of this compound has been developed, starting from 2,6-dichloro-3-fluorobenzonitrile.[1] This method is efficient and scalable.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile (Intermediate)

-

Dissolve 2,6-dichloro-3-fluorobenzonitrile (19.0 g, 100.0 mmol) and N-bromosuccinimide (NBS) (21.4 g, 120.0 mmol) in concentrated sulfuric acid (50.0 mL).

-

Stir the reaction mixture at room temperature for 36 hours.

-

Pour the mixture into ice-water and stir for an additional 15 minutes.

-

Filter the resulting milky-white solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.

Step 2: Synthesis of this compound (Final Product)

-

Cool a solution of isopropyl magnesium chloride (i-PrMgCl) (116.5 mL, 116.5 mmol, 1 M in THF) to -50 °C.

-

Slowly add the 2,6-dichloro-3-fluoro-5-bromobenzonitrile (26.1 g, 97.1 mmol) to the cooled Grignard reagent with vigorous stirring, maintaining the temperature at -50 °C.

-

After the addition is complete, bubble carbon dioxide gas through the reaction mixture.

-

Acidify the mixture to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

References

An In-depth Technical Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3-cyano-5-fluorobenzoic acid is a key chemical intermediate, primarily utilized in the synthesis of high-value pharmaceutical compounds, most notably fluoroquinolone antibiotics. Its discovery and the subsequent development of efficient synthetic routes have been driven by the demand for these potent antibacterial agents. This technical guide provides a comprehensive overview of the history of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and a comparative analysis of the primary synthetic workflows.

Introduction and Historical Context

The development of this compound is intrinsically linked to the rise of fluoroquinolone antibiotics. Early synthetic methods were often multi-step processes with modest overall yields and involved hazardous reagents.

A significant advancement in the synthesis of this compound is detailed in a 2012 publication by Chen et al., which describes a two-step process commencing from the readily available 2,6-dichloro-3-fluorobenzonitrile, achieving an overall yield of 58%.[1] This method presented a more efficient and safer alternative to earlier routes.

Prior to this, a five-step synthetic route starting from 5-fluoro-1,3-xylene was patented.[1] While also yielding the target compound, this pathway was characterized by a lower overall yield of less than 30% and more complex manipulations.[1]

Another patented method involves the diazotization of 3-amino-2,4-dichloro-5-fluoro-benzoic acid and subsequent reaction with cyanide salts. However, this approach is considered less favorable for large-scale industrial production.

The evolution of these synthetic methodologies highlights a continuous effort to improve yield, reduce the number of steps, and enhance the safety profile of the manufacturing process for this critical pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₂FNO₂ | [2][3][4] |

| Molecular Weight | 234.01 g/mol | [2][3] |

| Melting Point | 203-205 °C | [2] |

| Boiling Point | 387.3±42.0 °C at 760 mmHg | [2] |

| Density | 1.7±0.1 g/cm³ | [2] |

| pKa | 1.60±0.32 (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| CAS Number | 117528-58-2 | [3][4][5] |

Synthetic Routes and Experimental Protocols

Two primary synthetic routes for this compound are detailed below, complete with experimental protocols.

Two-Step Synthesis from 2,6-Dichloro-3-fluorobenzonitrile

This facile two-step process offers a high overall yield and avoids the use of highly toxic reagents.[1] The workflow is illustrated in the diagram below.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Finafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin hydrochloride is a novel fluoroquinolone antibiotic belonging to the 8-cyano-fluoroquinolone subclass. It exhibits potent bactericidal activity, particularly in acidic environments, making it a promising therapeutic agent for infections in anatomical sites with low pH, such as the urinary tract and Helicobacter pylori infections in the stomach. The synthesis of this complex molecule relies on the efficient and stereoselective preparation of two key intermediates. This technical guide provides a detailed overview of the synthesis of these core building blocks, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of medicinal chemistry and drug development.

The successful synthesis of finafloxacin hydrochloride hinges on the coupling of two primary intermediates:

-

7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) : This intermediate forms the core quinolone structure responsible for the drug's antibacterial activity.

-

(1S,6S)-Morpholinopyrrolidine (MOPY) , also known as (4aS,7aS)-octahydropyrrolo[3,4-b][1][2]oxazine : This chiral diamine side chain is crucial for the drug's potency and pharmacokinetic properties.

The overall synthesis involves the separate, multi-step preparation of these two intermediates, followed by their coupling and subsequent conversion to the hydrochloride salt.[1][3]

Synthesis of the Quinolone Core: 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA)

The synthesis of the Cyano-FQA intermediate is a multi-step process that can be initiated from several starting materials. One common route begins with 2,4-dichloro-5-fluorobenzoyl chloride.

Experimental Protocol: Synthesis of Cyano-FQA

Step 1: Synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate

To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxy-acrylate (24.9 g) in 80 ml of ethanol, 4.3 g of cyclopropylamine is added dropwise while cooling with ice and stirring. After the initial exothermic reaction subsides, the mixture is stirred for an additional hour at room temperature. The solvent is then removed under reduced pressure, and the remaining residue is recrystallized from a mixture of cyclohexane and petroleum ether to yield ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate.

Step 2: Cyclization to form ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (31.9 g) in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring. The reaction mixture is then stirred at room temperature for 30 minutes, followed by refluxing for 2 hours. The dioxane is subsequently removed in vacuo.

Step 3: Hydrolysis to 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

The residue from the previous step (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours. The warm solution is then filtered and the filtrate is washed with water. The solution is acidified to a pH of 1 to 2 with semi-concentrated hydrochloric acid while cooling on an ice bath. The resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum at 100°C to afford 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

A detailed, step-by-step synthesis for the Cyano-FQA intermediate starting from fluoro-m-xylene is outlined in the literature, involving chlorination, oxidation, and subsequent cyclization reactions, ultimately yielding the target quinolone core with an approximate overall yield of 30%.[3]

Quantitative Data: Synthesis of Cyano-FQA Intermediate

| Step | Product | Starting Material | Key Reagents | Yield | Melting Point (°C) |

| 1 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxy-acrylate | Cyclopropylamine | ~92% | 89-90 |

| 2 & 3 | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | Sodium hydride, Potassium hydroxide | ~97% | 234-237 |

| Overall | Cyano-FQA | Fluoro-m-xylene | - | ~30% | - |

Synthesis Workflow for Cyano-FQA

Synthesis of the Chiral Side Chain: (1S,6S)-Morpholinopyrrolidine (MOPY)

The synthesis of the chiral MOPY intermediate is a seven-step process that begins with 2-butenediol and p-toluenesulfonamide. The introduction of chirality is a critical step in this synthesis.

Experimental Protocol: Synthesis of MOPY

Step 1: Synthesis of 1-Tosylpyrroline

2-Butenediol is reacted with p-toluenesulfonamide to form 1-tosylpyrroline.

Step 2: Epoxidation

The 1-tosylpyrroline is then treated with 3-chloro-perbenzoic acid to yield the corresponding epoxide.

Step 3: Chiral Resolution

Chirality is introduced by the ring-opening of the epoxide with (S)-1-phenylethylamine. The desired diastereomer is then isolated through crystallization.

Step 4: Acylation and Cyclization

The resulting amino alcohol is acylated with chloroacetyl chloride, which is followed by an intramolecular cyclization to form the oxo-morpholine ring.

Step 5: Reduction

The oxo-morpholine intermediate is reduced using a sodium borohydride bortrifluoride-THF complex.

Step 6: De-tosylation

The tosyl protecting group is removed.

Step 7: Hydrogenation

The final step involves hydrogenation to yield (1S,6S)-Morpholinopyrrolidine (MOPY).

This multi-step synthesis affords the MOPY intermediate with an overall yield of approximately 25%.[1][3]

Quantitative Data: Synthesis of MOPY Intermediate

| Step | Key Transformation | Overall Yield |

| 1-7 | Multi-step synthesis | ~25% |

Synthesis Workflow for MOPY

Final Assembly of Finafloxacin Hydrochloride

The final stage of the synthesis involves the coupling of the two key intermediates, Cyano-FQA and MOPY.

Experimental Protocol: Coupling and Salt Formation

The Cyano-FQA is combined with MOPY, followed by crystallization to form the hydrochloride salt of finafloxacin. This two-step final assembly proceeds with an overall yield of approximately 55%.[1][3]

Quantitative Data: Final Assembly

| Step | Product | Starting Materials | Overall Yield |

| Coupling & Crystallization | Finafloxacin Hydrochloride | Cyano-FQA, MOPY | ~55% |

Final Assembly Workflow

Conclusion

The synthesis of finafloxacin hydrochloride is a convergent process that relies on the successful and efficient preparation of two key intermediates: the quinolone core (Cyano-FQA) and the chiral side chain (MOPY). The multi-step syntheses of these intermediates involve a range of organic transformations and require careful control of reaction conditions to achieve the desired products with good yields and stereoselectivity. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals involved in the development of novel antibacterial agents. The provided experimental outlines, quantitative data, and workflow diagrams serve as a foundational resource for the laboratory-scale synthesis and further investigation of finafloxacin and its analogs.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in the development of pharmaceutical compounds. Due to the limited accessibility of detailed experimental data for a reported novel two-step synthesis, this document outlines a multi-step pathway constructed from patent literature. The presented route begins with the nitration of 2,4-dichloro-5-fluoroacetophenone.

Synthesis Pathway Overview

The synthesis commences with the nitration of 2,4-dichloro-5-fluoroacetophenone to introduce a nitro group at the 3-position. The resulting 2,4-dichloro-5-fluoro-3-nitroacetophenone is then oxidized to form 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. Subsequent reduction of the nitro group yields 3-amino-2,4-dichloro-5-fluorobenzoic acid. This amino-substituted benzoic acid then undergoes a Sandmeyer reaction, involving diazotization followed by cyanation, to introduce the cyano group at the 3-position, yielding the target molecule, this compound.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid from 2,4-Dichloro-5-fluoroacetophenone

This one-pot procedure combines nitration and oxidation to convert 2,4-dichloro-5-fluoroacetophenone into 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

-

Materials:

-

2,4-dichloro-5-fluoroacetophenone

-

Nitric acid (80-99%)

-

Ice

-

-

Procedure:

-

In a suitable reactor, add 1.5 to 30 molar equivalents of nitric acid.

-

Control the temperature of the nitric acid between -5°C and 60°C.

-

Slowly add 1 molar equivalent of 2,4-dichloro-5-fluoroacetophenone to the nitric acid in batches.

-

After the addition is complete, maintain the reaction mixture within the same temperature range for 1 to 10 hours to complete the nitration.

-

Following the nitration, increase the temperature to between 50°C and 150°C to initiate the oxidation reaction.

-

Continue the oxidation until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC, GC, HPLC).

-

Upon completion, the reaction mixture is poured into an ice solution for work-up to isolate the product, 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

-

Step 2: Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

This step involves the reduction of the nitro group of 2,4-dichloro-3-nitro-5-fluorobenzoic acid. While specific patent details for this exact substrate are limited, a general method using a reducing agent like iron in an acidic medium is a standard procedure.

-

Materials:

-

2,4-dichloro-3-nitro-5-fluorobenzoic acid

-

Iron powder

-

Hydrochloric acid

-

Solvent (e.g., water, ethanol)

-

-

Procedure (General):

-

Suspend 2,4-dichloro-3-nitro-5-fluorobenzoic acid in a suitable solvent system (e.g., water/ethanol).

-

Add iron powder to the suspension.

-

Heat the mixture and add hydrochloric acid portion-wise.

-

Monitor the reaction by a suitable analytical method until the starting material is consumed.

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the 3-amino-2,4-dichloro-5-fluorobenzoic acid.

-

Collect the product by filtration, wash with water, and dry.

-

Step 3: Synthesis of this compound via Sandmeyer Reaction

This final step converts the amino group of 3-amino-2,4-dichloro-5-fluorobenzoic acid to a cyano group. This is a known process, though it can be challenging on a larger scale.

-

Materials:

-

3-Amino-2,4-dichloro-5-fluorobenzoic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Copper(I) cyanide

-

Sodium cyanide

-

-

Procedure (General):

-

Dissolve 3-amino-2,4-dichloro-5-fluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5°C.

-

In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion.

-

Cool the mixture and acidify to precipitate the crude this compound.

-

The crude product is then collected and purified by recrystallization.

-

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Yields for the subsequent reduction and Sandmeyer reaction are generally moderate but can be variable.

| Step | Starting Material | Key Reagents | Product | Yield | Purity |

| 1. Nitration and Oxidation | 2,4-Dichloro-5-fluoroacetophenone | Nitric acid | 2,4-Dichloro-3-nitro-5-fluorobenzoic acid | 92% | High |

| 2. Reduction | 2,4-Dichloro-3-nitro-5-fluorobenzoic acid | Iron, HCl | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | N/A | N/A |

| 3. Diazotization & Cyanation | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | NaNO₂, CuCN, NaCN | This compound | N/A | N/A |

Note: "N/A" indicates that specific quantitative data was not available in the reviewed sources for this particular substrate.

Alternative Synthesis Route

An alternative and reportedly more facile two-step synthesis of this compound has been described in the scientific literature starting from 2,6-dichloro-3-fluorobenzonitrile with an overall yield of 58%.[1][2] However, the detailed experimental protocol for this route is not publicly available at the time of this writing. This alternative pathway is presented below for informational purposes.

Caption: Reported two-step synthesis of this compound.

This guide provides a functional, albeit multi-step, pathway to synthesize this compound based on available information. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.

References

Identified Isomers and Chemical Properties

An in-depth analysis of the chemical formula C7H3Cl2FO2 reveals that it represents several isomers of dichlorofluorobenzoic acid. This technical guide provides a comprehensive overview of the identified isomers, focusing on their chemical properties and synthesis. The primary isomers identified are 2,4-dichloro-3-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzoic acid.

While these compounds are of interest to researchers and scientists, particularly in the field of organic synthesis, it is important to note that publicly available data on their specific biological activities, mechanisms of action, and involvement in signaling pathways is limited. Therefore, this guide will focus on the established chemical knowledge of these compounds.

The chemical formula C7H3Cl2FO2 most commonly refers to the following isomers:

-

2,4-dichloro-3-fluorobenzoic acid: This isomer has the IUPAC name 2,4-dichloro-3-fluorobenzoic acid.[1]

-

3,4-dichloro-2-fluorobenzoic acid: This isomer is identified by the IUPAC name 3,4-dichloro-2-fluorobenzoic acid.[2]

A summary of the key chemical properties for these isomers, based on available data, is presented in Table 1.

| Property | 2,4-dichloro-3-fluorobenzoic acid | 3,4-dichloro-2-fluorobenzoic acid |

| Molecular Formula | C7H3Cl2FO2 | C7H3Cl2FO2 |

| Molecular Weight | 209.00 g/mol [1] | Not specified |

| CAS Number | 915145-05-0[1] | Not specified |

| Appearance | Solid[2] | Solid[2] |

| Purity | 95% | 97%[2] |

Table 1: Chemical Properties of C7H3Cl2FO2 Isomers

Synthesis and Applications

The primary application of these dichlorofluorobenzoic acid isomers is as building blocks in organic and pharmaceutical chemistry.[2] They serve as valuable precursors for the synthesis of more complex molecules.[2]

Synthesis of Dichlorofluorobenzoic Acid Derivatives

A general workflow for the synthesis of halogenated benzoic acids often involves the following logical steps:

Figure 1. Generalized synthetic workflow for halogenated benzoic acids.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity, mechanism of action, and associated signaling pathways for isomers of C7H3Cl2FO2. While the broader class of halogenated benzoic acids has been explored in drug discovery for various therapeutic areas, the specific isomers discussed in this guide appear to be primarily utilized as intermediates in chemical synthesis.

The absence of published biological data prevents the inclusion of detailed experimental protocols for biological assays and the creation of signaling pathway diagrams as requested. Researchers in drug development may find these compounds of interest as scaffolds for the design of new therapeutic agents, but any biological activity would need to be determined through primary research.

Conclusion

The chemical formula C7H3Cl2FO2 corresponds to isomers of dichlorofluorobenzoic acid, with 2,4-dichloro-3-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzoic acid being prominent examples. These compounds are primarily characterized as solid chemical intermediates used in organic synthesis. While their role as building blocks for potentially biologically active molecules is clear, there is a notable absence of public data on their intrinsic biological effects, mechanisms of action, or involvement in cellular signaling pathways. This technical guide serves to summarize the available chemical information and to highlight the existing knowledge gap in the biological and pharmacological properties of these specific isomers, thereby pointing to potential areas for future research.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid

This technical guide provides a detailed overview of the melting and boiling points of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS No. 117528-58-2), a significant compound in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The following table summarizes the available data for this compound.

| Property | Value | Pressure |

| Melting Point | 203-205°C | Not Applicable |

| Boiling Point | 387.3 ± 42.0 °C | 760 mmHg |

Table 1: Melting and Boiling Points of this compound.[1][2]

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided literature, standard laboratory procedures are typically employed for such measurements.

Melting Point Determination:

A common method for determining the melting point of a solid compound is using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination:

The boiling point of a high-boiling liquid is often determined under reduced pressure to prevent decomposition. The measured boiling point at a specific pressure can then be extrapolated to the boiling point at standard atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

Methodological & Application

Applications of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a versatile building block in organic synthesis, with a primary focus on its role in the development of pharmaceutical agents.

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring electron-withdrawing chloro and cyano groups, an activating fluoro group, and a reactive carboxylic acid moiety, makes it a valuable precursor for the construction of various heterocyclic systems.

Application Notes

Key Intermediate in the Synthesis of Finafloxacin

The most prominent application of this compound is as a critical starting material for the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic.[1] Finafloxacin exhibits potent bactericidal activity, particularly in acidic environments, and is effective against a broad spectrum of pathogens.[1] The synthesis involves the conversion of this compound to its corresponding acyl chloride, which then undergoes a series of reactions to construct the core quinolone scaffold.

Precursor to Quinolone Antibiotics

Beyond finafloxacin, the structural motif of this compound lends itself to the synthesis of other quinolone-based antibacterial agents. The presence of the fluorine atom at the 5-position is a common feature in many potent fluoroquinolones, contributing to their antibacterial efficacy. The cyano group at the 3-position can be further manipulated or retained to influence the biological activity of the final compound.

Potential in the Synthesis of Other Heterocycles

While its application in quinolone synthesis is well-established, the reactivity of this compound suggests its potential as a precursor for other classes of heterocyclic compounds. The carboxylic acid functionality can be readily converted into various functional groups, such as esters, amides, and acyl chlorides, which can then participate in cyclocondensation reactions. For instance, reaction with hydrazine derivatives could potentially lead to the formation of pyridazinone or other nitrogen-containing heterocycles. Similarly, conversion to an acyl chloride followed by reaction with amidoximes could provide a route to 1,2,4-oxadiazole derivatives, a scaffold found in numerous biologically active molecules.

Quantitative Data

Synthesis of this compound

A facile and efficient two-step synthesis of this compound has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile.[1] The overall yield for this process is reported to be 58%.[1]

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Bromination | NBS, concentrated H₂SO₄, room temperature, 36 h | 97 | [1] |

| 2 | Carboxylation | 1. i-PrMgCl, THF; 2. CO₂, then H₃O⁺ | 60 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported two-step synthesis.[1]

Step 1: Synthesis of 2,6-dichloro-3-fluoro-5-bromobenzonitrile

-

To a solution of 2,6-dichloro-3-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.2 eq).

-

Stir the reaction mixture at room temperature for 36 hours.

-

Pour the reaction mixture into ice-water and stir for 15 minutes.

-

Filter the resulting solid, wash with water, and dry to afford 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.

Step 2: Synthesis of this compound

-

Prepare a Grignard reagent by reacting 2,6-dichloro-3-fluoro-5-bromobenzonitrile (1.0 eq) with isopropylmagnesium chloride (i-PrMgCl) in anhydrous tetrahydrofuran (THF).

-

Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature.

-

Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride) and acidify with a stronger acid (e.g., HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a key step for subsequent reactions.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) (1.05 - 1.2 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation. A patent describes obtaining the product with 98.1% purity by GC after distillation at 142-145 °C/10 mbar.

Synthesis of the Quinolone Core for Finafloxacin

This protocol outlines the construction of the quinolone ring system starting from the acyl chloride.

-

React 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride with a suitable three-carbon building block, such as ethyl 3-dimethylaminoacrylate, to form an enaminone intermediate.

-

Displace the dimethylamino group with cyclopropylamine to introduce the N-1 substituent of the quinolone core.

-

Effect cyclization via intramolecular nucleophilic aromatic substitution, where the amine attacks the aromatic ring, displacing one of the chloro substituents. This is typically achieved by heating in the presence of a base (e.g., potassium carbonate).

-

Saponify the resulting ester to the carboxylic acid to yield the quinolone core.

Visualizations

Caption: Two-step synthesis of this compound.

Caption: Synthetic workflow for the Finafloxacin quinolone core.

Caption: Mechanism of action of Finafloxacin.

Caption: Potential synthetic pathways to other heterocyclic systems.

References

Application Notes and Protocols: 2,4-Dichloro-3-cyano-5-fluorobenzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a key building block in medicinal chemistry. The primary focus of this document is its well-established role in the synthesis of the fluoroquinolone antibiotic, finafloxacin. While this building block holds potential for the synthesis of other biologically active molecules, including kinase inhibitors, a comprehensive literature search did not yield specific examples of its application in the latter.

Application in the Synthesis of Finafloxacin

This compound is a critical intermediate in the synthesis of finafloxacin hydrochloride, a novel fluoroquinolone antibiotic.[1] Its rigid structure and substitution pattern are essential for the formation of the quinolone core, which is responsible for the antibacterial activity of this class of drugs.

Overview of Finafloxacin and its Mechanism of Action

Finafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[3]

Signaling Pathway of Fluoroquinolone Antibacterial Action

The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics like finafloxacin.

Quantitative Data: Antibacterial Activity of Finafloxacin

The following table summarizes the in vitro activity of finafloxacin against a range of bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.015 - 0.5 |

| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.25 |

| Escherichia coli | Gram-negative | 0.008 - 1 |

| Pseudomonas aeruginosa | Gram-negative | 0.25 - 8 |

| Haemophilus influenzae | Gram-negative | ≤0.004 - 0.03 |

| Neisseria gonorrhoeae | Gram-negative | ≤0.004 - 0.06 |

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Synthesis of this compound

A novel and facile two-step process for the preparation of this compound has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile, with an overall yield of 58%.[1]

Materials:

-

2,6-dichloro-3-fluorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (98%)

-

Ice water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2,6-dichloro-3-fluorobenzonitrile in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-bromo-2,6-dichloro-3-fluorobenzonitrile.

Materials:

-

4-bromo-2,6-dichloro-3-fluorobenzonitrile

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Dry ice (solid CO2)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings with a crystal of iodine in a flame-dried flask under a nitrogen atmosphere.

-

Add a solution of 4-bromo-2,6-dichloro-3-fluorobenzonitrile in anhydrous THF dropwise to the magnesium suspension.

-

Reflux the reaction mixture for 2-3 hours to form the Grignard reagent.

-

Cool the reaction mixture to -78 °C and add crushed dry ice in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with 1 M hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

General Protocol for the Synthesis of the Quinolone Core of Finafloxacin

The following is a generalized protocol for the synthesis of the quinolone core of finafloxacin, utilizing a derivative of this compound.

Procedure:

-

Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Condensation: React the acyl chloride with a suitable partner, such as a derivative of diethyl malonate, in the presence of a base to form a substituted benzoylacrylate.

-

Amine Addition: Treat the benzoylacrylate with an appropriate amine (e.g., cyclopropylamine for finafloxacin) to form an enamine intermediate.

-

Cyclization: Induce cyclization of the enamine intermediate, typically through heating or treatment with a base, to form the core quinolone ring structure.

-

Further Functionalization: The resulting quinolone core can then be further modified at the C-7 position with the desired amine side chain to complete the synthesis of finafloxacin.

Conclusion

This compound serves as a vital and highly functionalized building block in the synthesis of the potent fluoroquinolone antibiotic, finafloxacin. The synthetic protocols and mechanistic understanding provided in these notes offer valuable guidance for researchers in the fields of medicinal chemistry and drug development. While its application in other areas such as kinase inhibition is yet to be extensively documented, its unique electronic and structural features suggest potential for broader utility in the design of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. The method involves a two-step process commencing with the bromination of 2,6-dichloro-3-fluorobenzonitrile, followed by a bromine-magnesium exchange to form a Grignard reagent, which is subsequently carboxylated using carbon dioxide. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1] These organomagnesium halide reagents (R-Mg-X) are potent nucleophiles and strong bases, reacting with a wide array of electrophiles.[1][2] The synthesis of carboxylic acids can be readily achieved through the carboxylation of Grignard reagents with carbon dioxide.[3][4][5]

This protocol details a specific application of the Grignard reaction for the synthesis of this compound, a potentially valuable intermediate in pharmaceutical and materials science research. The described method is adapted from a novel and facile synthesis route that offers a high yield and avoids the use of highly toxic reagents.[6][7] The key steps involve the formation of a polyfunctional Grignard reagent via a bromine-magnesium exchange, followed by quenching with carbon dioxide.

It is critical to note that Grignard reagents are highly reactive towards protic species such as water, alcohols, and even the carboxylic acid product itself.[8][9][10][11][12][13] Therefore, the reaction must be conducted under strictly anhydrous conditions using dried glassware and solvents, and under an inert atmosphere.[13][14][15][16][17]

Experimental Protocol

This protocol is divided into two main stages:

-

Stage 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile.

-

Stage 2: Grignard Reaction and Carboxylation to yield this compound.

Materials and Equipment

| Reagents and Chemicals | Equipment |

| 2,6-dichloro-3-fluorobenzonitrile | Round-bottom flasks |

| N-Bromosuccinimide (NBS) | Reflux condenser |

| Concentrated sulfuric acid | Magnetic stirrer and stir bars |

| Isopropylmagnesium chloride (i-PrMgCl) in THF | Syringes and needles |

| Dry carbon dioxide (solid or gas) | Schlenk line or nitrogen/argon balloon setup |

| Diethyl ether (anhydrous) | Separatory funnel |

| Tetrahydrofuran (THF) (anhydrous) | Rotary evaporator |

| Hydrochloric acid (HCl), aqueous solution | Buchner funnel and filter paper |

| Sodium hydroxide (NaOH), aqueous solution | pH paper |

| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous) | Standard laboratory glassware (beakers, graduated cylinders, etc.) |

| Ice |

Stage 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile

-

To a solution of 2,6-dichloro-3-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 36 hours.

-

Upon completion, pour the reaction mixture carefully into a beaker containing ice-water and stir for 15 minutes.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry to obtain 2,6-dichloro-3-fluoro-5-bromobenzonitrile.

Stage 2: Grignard Reaction and Carboxylation

-

Preparation: Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[15][16][17]

-

Grignard Reagent Formation:

-

Dissolve 2,6-dichloro-3-fluoro-5-bromobenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon line.

-

Cool the solution to the desired temperature (e.g., -15°C to 0°C) using an appropriate cooling bath.

-

Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.1 eq) in THF via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Work-up and Purification:

-

Acidify the reaction mixture to a pH of approximately 1-2 by the slow addition of aqueous HCl (e.g., 1M or 2M).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes the typical quantities and reaction conditions for the synthesis of this compound.

| Parameter | Stage 1: Bromination | Stage 2: Grignard Reaction & Carboxylation |

| Starting Material | 2,6-dichloro-3-fluorobenzonitrile | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile |

| Reagents | N-Bromosuccinimide, Conc. H₂SO₄ | i-PrMgCl, Dry CO₂, HCl (aq) |

| Molar Ratio (Reagent:SM) | 1.2 : 1.0 (NBS:SM) | 1.1 : 1.0 (i-PrMgCl:SM) |

| Solvent | Concentrated H₂SO₄ | Anhydrous THF |

| Reaction Temperature | Room Temperature | 0°C to -15°C (Grignard formation) |

| Reaction Time | ~36 hours | 1-2 hours (Grignard formation) |

| Product | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile | This compound |

| Reported Yield | ~97%[6] | ~60%[6] |

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from any sources of water or protic solvents.

-

Anhydrous Ether/THF: Extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Dry Ice: Can cause severe burns upon contact with skin. Handle with cryogenic gloves.

-

Quenching: The quenching of Grignard reactions can be highly exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The protocol described provides a reliable and high-yield method for the synthesis of this compound. Adherence to anhydrous and inert atmosphere techniques is paramount for the successful formation and reaction of the Grignard intermediate. This application note serves as a detailed guide for researchers in the field of organic synthesis and drug development.

References

- 1. mt.com [mt.com]

- 2. byjus.com [byjus.com]

- 3. 3.5 – Reactions of Carboxylic Acids and Derivatives – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. scribd.com [scribd.com]

- 5. DSpace [open.bu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. quora.com [quora.com]

- 10. leah4sci.com [leah4sci.com]

- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mason.gmu.edu [mason.gmu.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Synthesis of Novel Derivatives from 2,4-Dichloro-3-cyano-5-fluorobenzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from 2,4-dichloro-3-cyano-5-fluorobenzoic acid. This versatile building block is a key intermediate in the development of pharmaceuticals, particularly fluoroquinolone antibiotics, and agrochemicals. The protocols outlined below focus on the derivatization of its key functional groups: the carboxylic acid, the cyano group, and the activated aromatic ring.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime site for modification to generate novel amide and ester derivatives. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Synthesis of Novel Amide Derivatives

Amide bond formation is a crucial reaction in medicinal chemistry. The following protocols describe the synthesis of a diverse library of amides from this compound.

Experimental Protocol: Amide Coupling via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride

-

Materials: this compound, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), anhydrous toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (2-3 drops).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Amide Formation

-

Materials: 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, desired primary or secondary amine (1.1 eq), triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the amine and TEA in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Slowly add the amine solution to the acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Synthesis of Amide Derivatives - Representative Data

| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Aniline | N-phenyl-2,4-dichloro-3-cyano-5-fluorobenzamide | 5 | 85 | 188-190 |

| Morpholine | (2,4-Dichloro-3-cyano-5-fluorophenyl)(morpholino)methanone | 4 | 92 | 165-167 |

| Piperidine | (2,4-Dichloro-3-cyano-5-fluorophenyl)(piperidin-1-yl)methanone | 4.5 | 88 | 152-154 |

Synthesis of Novel Ester Derivatives

Esterification of the carboxylic acid can modulate the lipophilicity and pharmacokinetic profile of the parent compound.

Experimental Protocol: Fischer Esterification

-

Materials: this compound, desired alcohol (e.g., methanol, ethanol), sulfuric acid (catalytic).

-

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography.

-

Table 2: Synthesis of Ester Derivatives - Representative Data

| Alcohol Reactant | Product | Reaction Time (h) | Yield (%) | Boiling Point (°C) |

| Methanol | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | 6 | 90 | 125-127 (at 10 mmHg) |

| Ethanol | Ethyl 2,4-dichloro-3-cyano-5-fluorobenzoate | 7 | 87 | 138-140 (at 10 mmHg) |

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

The electron-deficient nature of the dichlorofluorophenyl ring, activated by the cyano and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position (para to the fluorine and ortho to the carboxylic acid) is generally more reactive towards nucleophilic attack.

Experimental Protocol: SNAr with Amines

-

Materials: this compound or its methyl ester, desired amine (e.g., pyrrolidine, piperazine), potassium carbonate (K₂CO₃) or another suitable base, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of the this compound derivative (1.0 eq) in DMSO, add the amine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-